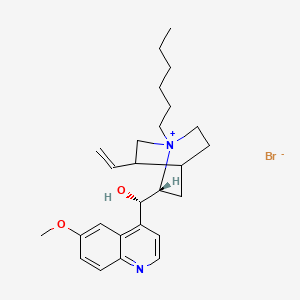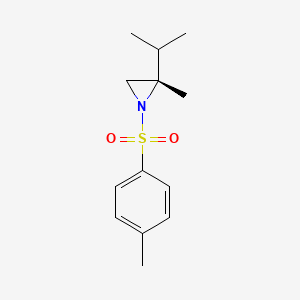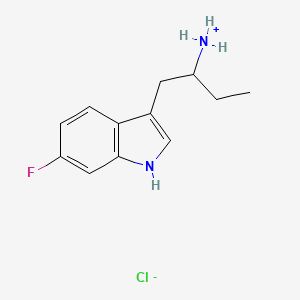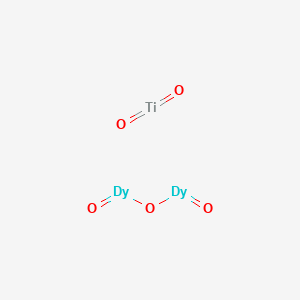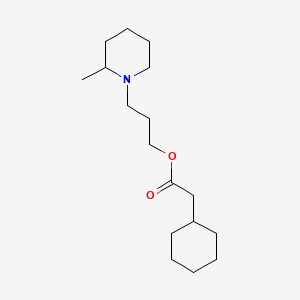![molecular formula C21H23ClN8O4 B13779573 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile CAS No. 68877-62-3](/img/structure/B13779573.png)
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This particular compound is notable for its intricate structure, which includes multiple functional groups such as amino, cyano, nitro, and hydroxybutoxy groups
Métodos De Preparación
The synthesis of 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions must be carefully controlled to ensure the formation of the desired azo compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its intense color and stability.
Biology: The compound can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in the presence of certain enzymes, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can result in various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Comparación Con Compuestos Similares
Compared to other azo dyes, 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile stands out due to its unique combination of functional groups. Similar compounds include:
Disperse Orange 3: Another azo dye with similar applications but different functional groups.
Acid Red 88: A water-soluble azo dye used in textile dyeing.
Direct Blue 15:
Propiedades
| 68877-62-3 | |
Fórmula molecular |
C21H23ClN8O4 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
2-amino-5-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23ClN8O4/c1-13-16(12-24)20(25)27-21(26-5-4-8-34-7-3-2-6-31)18(13)28-29-19-14(11-23)9-15(30(32)33)10-17(19)22/h9-10,31H,2-8H2,1H3,(H3,25,26,27) |
Clave InChI |
XESUQLJISQTRDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
